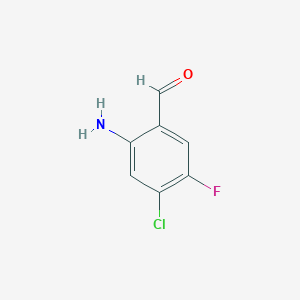

2-Amino-4-chloro-5-fluorobenzaldehyde

Description

Overview of Halogenated and Aminated Benzaldehydes in Chemical Research

Halogenated and aminated benzaldehydes are pivotal classes of compounds in the field of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules. patsnap.com The presence of halogen substituents (F, Cl, Br, I) on the benzaldehyde (B42025) ring significantly influences the molecule's electronic properties and reactivity, primarily through inductive and resonance effects. The electron-withdrawing nature of halogens can deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. infiniumpharmachem.com This modulation of reactivity is a cornerstone of modern synthetic strategy, allowing for controlled, regioselective functionalization. concordia.ca

Similarly, the amino group (-NH2), a strong activating group, directs electrophilic aromatic substitution to the ortho and para positions and can also participate in a variety of bond-forming reactions. infiniumpharmachem.com The combination of both halogen and amino groups on a single benzaldehyde scaffold results in a multifunctional intermediate with a unique reactivity profile. These compounds are integral to the synthesis of high-value materials, including pharmaceuticals, agrochemicals, dyes, and polymers. patsnap.cominfiniumpharmachem.com Research in this area often focuses on developing chemoselective reactions, such as reductive amination, where the aldehyde is converted to an amine without disturbing the halogen substituents, a process of great industrial importance. researchgate.net

Significance of 2-Amino-4-chloro-5-fluorobenzaldehyde as a Synthetic Intermediate

This compound, with the chemical formula C7H5ClFNO, is a highly functionalized aromatic aldehyde that has garnered significant attention as a specialized synthetic intermediate. sigmaaldrich.cn Its importance is primarily derived from the specific arrangement of its substituents: an amino group, a chlorine atom, and a fluorine atom, which impart distinct reactivity and make it a valuable precursor for complex target molecules.

The principal application of this compound is in the agrochemical industry, where it serves as a key building block in the synthesis of potent herbicides. smolecule.com Notably, it is an intermediate in the manufacturing pathway of saflufenacil (B1680489), a commercial herbicide used for broadleaf weed control in crops like corn and soybeans. smolecule.comwikipedia.org Saflufenacil belongs to the pyrimidinedione class of herbicides that function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.netwikipedia.org The synthesis of the core structure of saflufenacil relies on precursors that feature the 2-amino-4-chloro-5-fluoro-phenyl moiety provided by this benzaldehyde or its closely related derivatives, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde. google.com

Beyond its established role in agrochemicals, the unique combination of functional groups suggests its potential as a building block for novel pharmaceuticals. smolecule.com The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The aldehyde group can be readily transformed into a variety of other functionalities, while the amino group and halogenated ring provide sites for further molecular elaboration, making it a versatile scaffold for creating libraries of compounds for biological screening. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 184844-05-1 |

| Molecular Formula | C7H5ClFNO |

| Molecular Weight | 173.57 g/mol |

| Appearance | Powder/Crystal |

Research Trajectories and Academic Relevance

The academic and industrial research involving this compound and related structures is primarily driven by its utility in synthesizing biologically active compounds. A major research trajectory is the optimization of synthetic routes to saflufenacil and other PPO-inhibiting herbicides. researchgate.net Numerous patents detail multistep syntheses that rely on intermediates with the same substitution pattern, starting from precursors like 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid, which are then nitrated, reduced, and functionalized to create the final herbicide. google.comgoogle.com This highlights a continuous industrial drive for more efficient, cost-effective, and environmentally benign manufacturing processes.

Another significant area of research focuses on the broader applications of polysubstituted aromatic compounds in medicinal chemistry. While the direct use of this compound in drug synthesis is less documented than in agrochemicals, its structural motifs are of high interest. For instance, fluorinated aminobenzaldehydes are explored as intermediates for synthesizing radiolabelled compounds for diagnostic purposes, such as [2′-18F]-1,4-benzodiazepine-2-ones. researchgate.net This suggests a potential research avenue for using this compound to access novel central nervous system agents or other therapeutics where the specific halogenation pattern could confer desirable pharmacological properties.

The academic relevance of this compound also lies in the exploration of its chemical reactivity. Studies on the selective transformation of its functional groups—such as nucleophilic substitution of the halogens, derivatization of the amino group, or condensation reactions of the aldehyde—contribute to the fundamental understanding of organic synthesis. smolecule.com The development of novel catalytic methods that can tolerate the multiple functional groups present in molecules like this compound is a persistent goal in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXICUUMWAHBIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Chloro 5 Fluorobenzaldehyde and Its Structural Analogs

Strategies for Directed Aromatic Functionalization

The strategic introduction of halogen and amino groups onto the aromatic ring is fundamental to the synthesis of the target compound. The directing effects of the substituents play a crucial role in achieving the desired regiochemistry.

Regioselective Halogenation Approaches

Regioselective halogenation is a key step in constructing the 4-chloro-5-fluoro substitution pattern. The choice of substrate and halogenating agent is critical to control the position of halogen introduction.

For instance, the chlorination of an unprotected aniline (B41778), such as 3-fluoroaniline, can be achieved with high regioselectivity. The amino group is a strong ortho-, para-director. In the case of 3-fluoroaniline, the para-position to the amino group is the most activated site for electrophilic substitution. Therefore, chlorination would be expected to occur at the 4- and 6-positions. To achieve the desired 4-chloro-5-fluoroaniline, a different strategy might be necessary, potentially involving a starting material that already contains some of the required substituents or employing a directing group to control the regioselectivity.

One approach to regioselective chlorination of anilines involves the use of copper(II) chloride in an ionic liquid. This method has been shown to favor para-chlorination of various aniline derivatives. nih.gov While this method is effective for para-substitution, achieving the specific 2-amino-4-chloro-5-fluoro substitution pattern from a simple aniline would require a multi-step process or a more advanced directing group strategy.

A summary of reagents for regioselective chlorination of anilines is presented in the table below.

| Reagent System | Substrate Type | Predominant Regioselectivity | Reference |

| Copper(II) chloride in ionic liquid | Unprotected anilines | Para | nih.gov |

| Sulfonyl chloride | Unprotected anilines | Para and Ortho | nih.gov |

| N-Chlorosuccinimide (NCS) | Unprotected anilines | Para and Ortho | nih.gov |

Directed Amination Reactions on Fluorinated and Chlorinated Aromatic Precursors

Introducing an amino group at a specific position on a pre-functionalized aromatic ring is another viable strategy. This can be achieved through various methods, including nucleophilic aromatic substitution or directed C-H amination.

For a precursor such as 4-chloro-3-fluorobenzaldehyde, a directed ortho-amination reaction would be required to introduce the amino group at the 2-position. Rhodium-catalyzed C-H amination has emerged as a powerful tool for the direct introduction of amino groups at specific C-H bonds, often guided by a directing group. researchgate.net In the context of 2,4-diarylquinazolines, rhodium catalysis with N-fluorobenzenesulfonimide as the amino source has demonstrated high regioselectivity for C-H amination. researchgate.net While not a direct example for the target molecule, this methodology highlights the potential of directed C-H amination in complex syntheses.

Nitration-Reduction Sequences for Amino Group Introduction

A common and effective method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This involves the electrophilic nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.

A plausible synthetic route to 2-Amino-4-chloro-5-fluorobenzaldehyde starts with 2-chloro-4-fluorotoluene (B151448). Nitration of this starting material has been reported to yield 2-chloro-4-fluoro-5-nitrotoluene (B44648) with good regioselectivity. google.comgoogle.com The subsequent reduction of the nitro group to an amine is a well-established transformation. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). chemicalbook.comchemicalbook.com The choice of reducing agent can be critical to avoid side reactions, especially in the presence of other reducible functional groups like the aldehyde.

The general scheme for this sequence is as follows:

Nitration: 2-chloro-4-fluorotoluene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrotoluene. google.com

Reduction: The resulting 2-chloro-4-fluoro-5-nitrotoluene is then subjected to reduction to convert the nitro group into an amino group, affording 4-chloro-5-fluoro-2-toluidine.

Introduction and Modification of the Aldehyde Moiety

The introduction of the aldehyde group can be accomplished either by direct formylation of an aniline precursor or by the oxidation of a precursor containing a methyl or alcohol group at the desired position.

Formylation Reactions on Substituted Anilines (e.g., Vilsmeier-Haack Analogs)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including anilines. wikipedia.orgorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3). numberanalytics.com

For the synthesis of this compound, the Vilsmeier-Haack formylation of 4-chloro-5-fluoroaniline would be a direct approach. The amino group is a strong activating group and directs the electrophilic formylating agent to the ortho and para positions. In the case of 4-chloro-5-fluoroaniline, the position ortho to the amino group (the 2-position) is sterically less hindered and electronically activated, making it a likely site for formylation.

The general conditions for a Vilsmeier-Haack reaction are summarized below.

| Reagents | Solvent | Temperature | Reference |

| POCl₃, DMF | Dichloromethane or excess DMF | 0 °C to reflux | numberanalytics.comijpcbs.com |

| Oxalyl chloride, DMF | Dichloromethane | Low temperature | numberanalytics.com |

The efficiency and regioselectivity of the Vilsmeier-Haack reaction can be influenced by the specific substituents on the aniline ring and the reaction conditions.

Oxidative Transformations of Precursor Alcohols or Methyl Groups

An alternative strategy for introducing the aldehyde group involves the oxidation of a precursor that already contains a methyl or alcohol functionality at the desired position.

One approach starts from 2-chloro-4-fluorotoluene. As mentioned in section 2.1.3, this compound can be nitrated to 2-chloro-4-fluoro-5-nitrotoluene. The methyl group can then be oxidized to an aldehyde. A variety of oxidizing agents can be used for the benzylic oxidation of a methyl group to an aldehyde, including potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) nitrate (B79036) (CAN). masterorganicchemistry.comlibretexts.org However, controlling the oxidation to stop at the aldehyde stage without further oxidation to the carboxylic acid can be challenging.

A more controlled method involves the initial halogenation of the methyl group followed by hydrolysis. For example, 2-chloro-4-fluorotoluene can be chlorinated under UV light to form 2-chloro-4-fluoro-dichlorotoluene, which is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde (B1630644). google.com This aldehyde can then be nitrated and subsequently reduced to the target compound.

Alternatively, if the precursor is a benzyl (B1604629) alcohol, such as (2-amino-4-chloro-5-fluorophenyl)methanol, it can be selectively oxidized to the corresponding aldehyde. A number of mild oxidizing agents are available for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known to efficiently oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.

A summary of common oxidizing agents for the conversion of benzyl alcohols to benzaldehydes is provided in the table below.

| Oxidizing Agent | Typical Conditions | Selectivity |

| Manganese Dioxide (MnO₂) | Dichloromethane, room temperature | High for benzylic/allylic alcohols |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Good for primary alcohols to aldehydes |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | Mild and selective for primary alcohols |

Hydrolysis of Dihalo-methyl Benzenes as Synthetic Pathways

A significant pathway to substituted benzaldehydes involves the hydrolysis of the corresponding dihalo-methyl benzene (B151609) derivatives. In the context of this compound, a common precursor is 2-chloro-4-fluoro-1-(dichloromethyl)benzene. The transformation of the dichloromethyl group into a formyl group is a crucial step that can be achieved under various hydrolytic conditions.

A patented method describes the synthesis of 2-chloro-4-fluorobenzaldehyde, a direct precursor to the nitrated and subsequently aminated target molecule, through the hydrolysis of 2-chloro-4-fluoro-dichlorotoluene. google.com This process involves heating the dihalo-methyl benzene in the presence of a catalyst. google.com The reaction is typically carried out in water at temperatures ranging from 10-100 °C for a duration of 3-40 hours. google.com Upon completion, the product is isolated by cooling the reaction mixture to induce solidification, followed by filtration, washing, and drying. google.com This method highlights a direct and industrially scalable approach to the benzaldehyde (B42025) core structure.

The efficiency of this hydrolysis can be significantly influenced by the choice of catalyst and reaction conditions, as will be discussed in the subsequent sections.

Convergent and Divergent Multi-step Synthetic Sequences

The synthesis of a multi-substituted aromatic compound like this compound can be approached through either convergent or divergent synthetic strategies.

Convergent Synthesis: In a convergent synthesis, different fragments of the final molecule are prepared separately and then joined together in the later stages of the synthesis. For this compound, a hypothetical convergent approach could involve the synthesis of a suitably protected 2-aminobenzaldehyde (B1207257) fragment and a separate halogenated aromatic piece, which are then coupled. However, a more practical and commonly employed strategy for this particular molecule is a linear, multi-step sequence that can be considered more divergent in its later stages.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of structurally related compounds. A prominent synthetic route to this compound follows a divergent path starting from 2-chloro-4-fluorotoluene. This common precursor undergoes a series of functional group transformations to yield the target molecule and potentially other analogs.

A well-documented multi-step sequence is as follows:

Chlorination: 2-chloro-4-fluorotoluene is subjected to chlorination, often under UV irradiation, to produce 2-chloro-4-fluoro-1-(dichloromethyl)benzene. google.com

Hydrolysis: The resulting dichloromethyl compound is then hydrolyzed to 2-chloro-4-fluorobenzaldehyde. google.com

Nitration: The 2-chloro-4-fluorobenzaldehyde is nitrated, typically using a mixture of concentrated sulfuric acid and fuming nitric acid or a nitrate salt, to introduce a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzaldehyde. google.com

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, to furnish the desired this compound.

This linear sequence allows for the synthesis of the target compound and, by modifying the final reduction step or introducing other functional groups after the nitration, can be adapted to produce a range of structural analogs.

Advanced Catalyst Systems in Synthetic Pathways

The efficiency and selectivity of the synthetic steps leading to this compound are often dictated by the catalyst system employed. Modern organic synthesis increasingly relies on advanced catalysts to achieve high yields and purity under milder conditions.

In the hydrolysis of dihalo-methyl benzenes, the use of phase transfer catalysts (PTCs) can significantly enhance the reaction rate and yield. These reactions often involve an aqueous phase containing the hydrolyzing agent and an organic phase in which the dihalo-methyl benzene is dissolved. A PTC facilitates the transfer of the hydroxide (B78521) ion (or other nucleophile) from the aqueous phase to the organic phase, where it can react with the substrate.

For the hydrolysis of 2-chloro-4-fluoro-dichlorotoluene, a variety of catalysts have been reported, including N,N-dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran, methanol (B129727), ethanol, and N,N-dimethylformamide. google.com More conventional phase transfer catalysts such as quaternary ammonium salts are also highly effective. Examples include:

Tetrabutylammonium bromide (TBAB)

Benzyltriethylammonium chloride

Tetrabutylammonium hydrogen sulfate (B86663)

Trioctylmethylammonium chloride

Dodecyltrimethylammonium chloride

Tetradecyltrimethylammonium chloride google.com

| Catalyst | Catalyst Type | Reported Application |

|---|---|---|

| N,N-dimethyl sulfoxide (DMSO) | Organic Solvent/Catalyst | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |

| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | Hydrolysis of 2-chloro-4-fluoro-dichlorotoluene google.com |

While the primary route to this compound often involves the reduction of a nitro group, an alternative strategy for introducing the amino group is through transition metal-catalyzed cross-coupling reactions. These methods are particularly useful for the synthesis of structural analogs where the amino group is introduced at a different stage or in a more complex molecular context.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically by coupling an aryl halide with an amine. ias.ac.in Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. ias.ac.in However, modern advancements have led to the development of more efficient ligand-supported copper catalyst systems that operate under milder conditions. A potential application in the synthesis of a structural analog could involve the reaction of 2,4-dichloro-5-fluorobenzaldehyde (B1272641) with ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. nih.govwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. nih.gov A plausible synthetic route to this compound could involve the Buchwald-Hartwig amination of 2,4-dichloro-5-fluorobenzaldehyde. A key challenge in this approach is the selective amination at the 2-position over the 4-position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for controlling the regioselectivity and achieving a high yield. The use of ammonia equivalents, such as benzophenone (B1666685) imine followed by hydrolysis, is a common strategy when introducing a primary amino group via this methodology. wikipedia.org

| Reaction | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper | Aryl halides, Amines | Often requires high temperatures; modern variants use ligands for milder conditions. ias.ac.in |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Broad substrate scope, high functional group tolerance, milder reaction conditions. nih.gov |

Chemical Transformations and Reactivity Profiles of 2 Amino 4 Chloro 5 Fluorobenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group, characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and an aromatic ring, is highly susceptible to chemical modification. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the entire functional group can be converted to other functionalities through oxidation and reduction processes.

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. It involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions. Condensation reactions are a subset of these processes where the initial addition is followed by the elimination of a small molecule, typically water.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.goveurekaselect.com For 2-Amino-4-chloro-5-fluorobenzaldehyde, this reaction provides a pathway to α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. eurekaselect.com

The reaction is typically carried out by treating the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.org The electron-withdrawing groups on the active methylene compound increase its acidity, facilitating deprotonation by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The general scheme for this reaction is depicted below.

General Scheme of Knoevenagel Condensation

In this reaction, the aldehyde (1) reacts with an active methylene compound (2) in the presence of a base to form an α,β-unsaturated product (3).

The reaction can be influenced by various factors, including the nature of the solvent and the catalyst. For instance, the use of ionic liquids as solvents has been shown to enhance the reaction rate and yield in some cases. arkat-usa.orgrsc.org Microwave irradiation has also been employed to accelerate the Knoevenagel condensation, often leading to shorter reaction times and higher yields. eurekaselect.com

The products of the Knoevenagel condensation of this compound with different active methylene compounds are versatile intermediates. For example, the resulting vinylarenes can be used in the synthesis of various heterocyclic compounds, such as quinazolines and other fused-ring systems. marquette.edumdpi.comnih.govgoogle.com

Table 1: Examples of Knoevenagel Condensation Reactions with Substituted Benzaldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Malononitrile | Hybrid Nanocomposite | Ethanol | 2-(4-chlorobenzylidene)malononitrile | 91-98 | researchgate.net |

| 4-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT | Not specified | 2-(4-fluorobenzylidene)malononitrile | 74 ± 3 | nih.gov |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | DABCO | Ionic Liquid | Ethyl 2-cyano-3-phenylacrylate | 83-99 | rsc.org |

| 4-Nitrobenzaldehyde | Malononitrile | NiCu@MWCNT | Not specified | 2-(4-nitrobenzylidene)malononitrile | 96 ± 1 | nih.gov |

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. organic-chemistry.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a key transformation in organic synthesis, as imines are versatile intermediates for the synthesis of various nitrogen-containing compounds. organic-chemistry.org

The reaction is typically carried out by mixing the aldehyde and the primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. masterorganicchemistry.com The reaction conditions can be mild, and in some cases, the reaction can proceed without a solvent. scirp.orgredalyc.org

General Scheme of Schiff Base Formation

In this reaction, the aldehyde (1) reacts with a primary amine (4) to form a Schiff base (5) and water.

The resulting Schiff bases can be isolated or used in situ for further transformations. For instance, they can be reduced to form secondary amines or can participate in cycloaddition reactions to generate heterocyclic compounds. The stability of the imine product can be influenced by the nature of the substituents on both the aldehyde and the amine.

Table 2: Examples of Imine Synthesis from Aldehydes

| Aldehyde | Amine | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Ethylamine | Not specified | N-Benzylideneethylamine | masterorganicchemistry.com |

| Aromatic Aldehydes | Primary Amines | Acid catalyst | N-Aryl/alkyl imines | organic-chemistry.orgredalyc.org |

| Aldehydes | Alkyl Bromides, Aqueous Ammonia (B1221849) | Mild, three-component reaction | Imines | organic-chemistry.org |

| p-Hydroxy Benzaldehyde | Substituted Aniline (B41778) | Not specified | Substituted Imines | researchgate.net |

Similar to the formation of Schiff bases, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.govmdpi.comresearchgate.net These reactions are also condensation reactions involving the nucleophilic attack of the nitrogen atom of the hydrazine or hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration.

Hydrazone formation is a versatile reaction used in the synthesis of various heterocyclic compounds, such as pyrazoles. nih.gov The reaction is typically carried out by reacting the aldehyde with a hydrazine derivative in a suitable solvent, sometimes with the addition of a catalytic amount of acid. researchgate.net

Oxime formation is another important derivatization of aldehydes. wikipedia.org Oximes can exist as E and Z isomers and are useful intermediates in organic synthesis. wikipedia.org For example, they can undergo the Beckmann rearrangement to form amides. wikipedia.org The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base is a common method for the synthesis of oximes. wikipedia.orggoogle.com

General Scheme of Hydrazone and Oxime Formation

In these reactions, the aldehyde (1) reacts with a hydrazine derivative (6) to form a hydrazone (7) or with hydroxylamine (8) to form an oxime (9).

Table 3: Examples of Hydrazone and Oxime Synthesis

| Aldehyde | Reagent | Product | Conditions | Reference |

| 4-Chlorobenzaldehyde | Benzoic acid hydrazide | N'-(4-chlorobenzylidene)benzohydrazide | Reflux in THF/ethanol with acetic acid | researchgate.net |

| Phenolic and Furanyl Aldehydes | Hydrazines/Hydrazinamides | Hydrazones | Mechanochemical synthesis | mdpi.com |

| Benzaldehyde | Hydroxylamine hydrochloride | Benzaldehyde oxime | Room temperature in methanol (B129727) with a base | wikipedia.org |

| Substituted Benzaldehydes | Hydroxylamine hydrochloride | Substituted benzaldehyde oximes | Microwave synthesis | google.com |

| Aryl Aldehydes | Hydroxylamine hydrochloride | Aryl oximes | Catalyst-free in mineral water | ias.ac.in |

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-amino-4-chloro-5-fluorobenzoic acid. nih.gov This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of a wide range of other functional groups, such as esters, amides, and acid chlorides.

A variety of oxidizing agents can be used to effect this transformation. ebsco.comorganic-chemistry.org Common choices include potassium permanganate (B83412) (KMnO4), chromium-based reagents like Jones reagent (CrO3 in sulfuric acid), and milder oxidants such as silver oxide (Ag2O). The choice of oxidizing agent depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation. libretexts.org For substrates with sensitive functional groups, milder and more selective oxidizing agents are preferred.

General Scheme of Aldehyde Oxidation

In this reaction, the aldehyde (1) is oxidized to the corresponding carboxylic acid (10).

The synthesis of 2-amino-4-chloro-5-fluorobenzoic acid has been reported through various synthetic routes, often involving the oxidation of a precursor molecule. google.com For instance, it can be prepared from 4-fluoro-halogenobenzoic acids through nitration followed by reduction. google.com Another approach involves the oxidation of 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide under alkaline conditions. google.com

Table 4: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Description | Reference |

| Potassium Permanganate (KMnO4) | A strong oxidizing agent that can oxidize primary alcohols and aldehydes to carboxylic acids. | libretexts.org |

| Jones Reagent (CrO3/H2SO4) | A strong oxidizing agent used to convert primary and secondary alcohols to carboxylic acids and ketones, respectively. | |

| Silver(I) Oxide (Ag2O) | A mild oxidizing agent often used for the selective oxidation of aldehydes to carboxylic acids. | nih.gov |

| Hydrogen Peroxide (H2O2) | Can be used for the oxidation of aldehydes, sometimes in the presence of a catalyst. | google.com |

| Quinones/DMSO | A transition-metal-free system for the oxidative amidation of benzaldehydes. | nih.gov |

Reduction Reactions to Alcohols or Amines

The aldehyde group of this compound can be reduced to a primary alcohol, (2-amino-4-chloro-5-fluorophenyl)methanol, or converted to an amine through reductive amination. tcichemicals.comnumberanalytics.comsigmaaldrich.com These reduction reactions are fundamental transformations in organic synthesis, providing access to important classes of compounds.

The reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing agents. tcichemicals.comnumberanalytics.comsigmaaldrich.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). numberanalytics.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups such as esters and amides. numberanalytics.com Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of functional groups. numberanalytics.com

General Scheme of Aldehyde Reduction to Alcohol

In this reaction, the aldehyde (1) is reduced to the corresponding primary alcohol (11).

Reductive amination is a two-step process that converts an aldehyde into an amine. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmdpi.com The first step is the formation of an imine through the reaction of the aldehyde with an amine, as described in section 3.1.1.2. The imine is then reduced in the second step to yield the corresponding amine. masterorganicchemistry.com This reaction can be performed in a one-pot procedure by reacting the aldehyde, amine, and a suitable reducing agent together. wikipedia.org Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

General Scheme of Reductive Amination

In this reaction, the aldehyde (1) reacts with an amine (4) to form an imine intermediate, which is then reduced to the corresponding secondary amine (12).

Table 5: Common Reducing Agents for Aldehydes and Imines

| Reducing Agent | Application | Description | Reference |

| Sodium Borohydride (NaBH4) | Reduction of aldehydes to alcohols | A mild and selective reducing agent. | numberanalytics.com |

| Lithium Aluminum Hydride (LiAlH4) | Reduction of aldehydes to alcohols | A strong and less selective reducing agent. | numberanalytics.com |

| Sodium Cyanoborohydride (NaBH3CN) | Reductive amination | Selectively reduces imines in the presence of aldehydes. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Reductive amination | A mild and selective reducing agent for reductive amination. | organic-chemistry.org |

| Hydrogen (H2) with a metal catalyst (e.g., Ni, Pd, Pt) | Reductive amination | Used for the catalytic hydrogenation of imines. | wikipedia.orgnih.gov |

Reactions Involving the Aromatic Amino Group

The aromatic amino group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. As a nucleophilic center, it readily participates in a variety of chemical transformations, including reactions with electrophiles and as a building block in the synthesis of more complex molecular architectures.

Amidation and Acylation Reactions

The primary amino group of this compound can be readily converted into amide derivatives through acylation. This transformation is typically achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent.

For instance, acylation with acetic anhydride (B1165640) can convert the amino group into an acetamido group. This reaction is often used as a strategy to protect the amino group during subsequent chemical modifications of the molecule. The resulting N-(4-chloro-2-formyl-5-fluorophenyl)acetamide features a less nucleophilic and less basic amino-derived group, which can prevent unwanted side reactions in processes like nitration or oxidation. The general scheme for acylation is presented below:

Reactant A: this compound

Reactant B: Acylating Agent (e.g., Acetyl chloride, Acetic anhydride)

Product: N-(4-chloro-2-formyl-5-fluorophenyl)amide

The reactivity in these reactions can be influenced by the choice of solvent and base. Aprotic solvents are commonly employed, and non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534) are used to scavenge the generated acid (e.g., HCl). Lewis acids can also be utilized to catalyze amidation reactions under specific conditions. nih.gov

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product Name | Catalyst/Base |

|---|---|---|

| Acetic Anhydride | N-(4-chloro-2-formyl-5-fluorophenyl)acetamide | Pyridine |

| Benzoyl Chloride | N-(4-chloro-2-formyl-5-fluorophenyl)benzamide | Triethylamine |

| Trifluoroacetic Anhydride | N-(4-chloro-2-formyl-5-fluorophenyl)-2,2,2-trifluoroacetamide | None (reagent is highly reactive) |

Alkylation and Reductive Amination

Alkylation of the amino group in this compound can introduce alkyl substituents, leading to secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products. masterorganicchemistry.com

A more controlled and versatile method for introducing alkyl groups onto the amino function is through reductive amination. This process, however, typically involves the reaction of an amine with a carbonyl compound. In the context of modifying the existing amino group of this compound, the strategy would involve a two-step sequence:

Imine Formation: The amino group reacts with an external aldehyde or ketone to form an imine (Schiff base).

Reduction: The resulting imine is then reduced to the corresponding secondary amine using a selective reducing agent.

Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com

It is important to distinguish this from the reductive amination involving the molecule's own aldehyde group, which would react with an external amine. The focus in this subsection is the transformation of the -NH₂ group.

Table 2: Reductive Amination Approach for Amino Group Alkylation

| Carbonyl Compound | Intermediate | Reducing Agent | Final Product (Secondary Amine) |

|---|---|---|---|

| Formaldehyde | Imine from formaldehyde | NaBH₃CN | 2-(Methylamino)-4-chloro-5-fluorobenzaldehyde |

| Acetone | Imine from acetone | NaBH(OAc)₃ | 2-(Isopropylamino)-4-chloro-5-fluorobenzaldehyde |

| Cyclohexanone | Imine from cyclohexanone | NaBH₄ | 2-(Cyclohexylamino)-4-chloro-5-fluorobenzaldehyde |

Cyclization Reactions to Form Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. The ortho-disposition of the amino and aldehyde groups provides a reactive scaffold for cyclocondensation reactions with a wide range of reagents.

These reactions typically involve the formation of one or more new rings by reacting the amino and aldehyde functionalities with a molecule containing two reactive sites. This approach is a cornerstone in the synthesis of pharmacologically relevant structures like quinazolines, quinolines, and benzodiazepines.

For example, reaction with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base can lead to the formation of substituted quinoline (B57606) derivatives through a Friedländer-type annulation. Similarly, condensation with amidines or guanidines can yield substituted quinazolines. researchgate.net The specific reaction conditions (solvent, temperature, catalyst) determine the final heterocyclic product. The presence of the halogen substituents on the benzene ring also offers sites for further modification of the resulting heterocyclic system.

Reactivity Influenced by Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms on the aromatic ring of this compound significantly modulate its reactivity. Their strong electronegativity and ability to act as leaving groups are central to the compound's participation in nucleophilic aromatic substitution, while their electronic effects also influence the outcome of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Potential

Aromatic rings bearing halogens can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the Sₙ1 and Sₙ2 reactions of alkyl halides. libretexts.org The SNAr mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemrxiv.org

In this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group. It is positioned ortho to the chlorine atom and meta to the fluorine atom.

Activation for Chlorine Substitution: The ortho-aldehyde group helps to stabilize the negative charge that develops in the ring during a nucleophilic attack at the carbon bearing the chlorine atom.

Activation for Fluorine Substitution: The aldehyde group is meta to the fluorine, offering no resonance stabilization for an attack at this position. libretexts.org

Conversely, the amino group (-NH₂) is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the combined electronic landscape suggests that SNAr reactions are plausible, particularly at the C-4 position (chloro substituent), especially with strong nucleophiles or under forcing conditions.

The relative leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1/Sₙ2 reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Despite this, the position of the activating group is crucial. Given that the activating -CHO group is ortho to chlorine and meta to fluorine, the substitution of chlorine is electronically favored.

Potential nucleophiles for these reactions include alkoxides, amines, and thiolates, which could displace the chlorine atom to yield a variety of derivatives.

Table 3: Analysis of SNAr Potential

| Position | Leaving Group | Activating Group | Position of Activating Group | Predicted Reactivity |

|---|---|---|---|---|

| C-4 | Chlorine (-Cl) | Aldehyde (-CHO) | ortho | Moderately Favorable |

| C-5 | Fluorine (-F) | Aldehyde (-CHO) | meta | Unfavorable |

Electronic Effects on Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the substituents already present on the ring.

The substituents on this compound have competing effects:

-NH₂ (Amino): A powerful activating group and a strong ortho-, para-director.

-Cl (Chloro): A deactivating group, but an ortho-, para-director due to resonance stabilization of the intermediate by its lone pairs.

-F (Fluoro): A deactivating group, also an ortho-, para-director.

-CHO (Aldehyde): A moderately deactivating group and a meta-director.

The directing effects determine the position of substitution. The available positions on the ring are C-3 and C-6.

Directing to C-3: The amino group (-NH₂) directs ortho to this position. The chlorine atom (-Cl) also directs ortho. The aldehyde group (-CHO) directs meta.

Directing to C-6: The amino group (-NH₂) directs para to this position. The fluorine atom (-F) directs ortho.

The amino group is the strongest director. Its ortho-directing influence towards C-3 and its para-directing influence towards C-6 are both strong. However, the C-3 position is sterically less hindered compared to C-6, which is flanked by the fluorine and aldehyde groups. Furthermore, the C-3 position is ortho to the strongly activating amino group and ortho to the chloro group. Therefore, electrophilic substitution is most likely to occur at the C-3 position.

Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C-2 | Activating | Ortho, Para |

| -CHO | C-1 | Deactivating | Meta |

| -Cl | C-4 | Deactivating | Ortho, Para |

| -F | C-5 | Deactivating | Ortho, Para |

Regioselectivity and Stereoselectivity in Complex Transformations

The intricate arrangement of substituents on the aromatic ring of this compound profoundly influences the regioselectivity and stereoselectivity of complex chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms dictates the reactivity of the molecule, guiding the formation of specific isomers in cyclization and addition reactions.

The directing effects of the substituents on the benzene ring are crucial in determining the regiochemical outcome of electrophilic and nucleophilic substitution reactions. In the context of complex transformations, such as the synthesis of heterocyclic systems, the inherent electronic properties of this compound predispose it to react in a highly controlled manner. For instance, in reactions where the amino group acts as a nucleophile and the aldehyde as an electrophile, the electronic nature of the aromatic ring, influenced by the chloro and fluoro substituents, can affect the reactivity of these functional groups and, consequently, the regioselectivity of ring closure.

In stereoselective reactions, the focus shifts to the three-dimensional arrangement of atoms. While this compound itself is not chiral, it can be a crucial building block in the synthesis of chiral molecules. The stereochemical outcome of reactions involving this compound is often controlled by the use of chiral reagents, catalysts, or auxiliaries. These external sources of chirality interact with the substrate to favor the formation of one stereoisomer over another.

A notable example of controlling stereoselectivity is the synthesis of benzodiazepine (B76468) derivatives, where a chiral center can be introduced. The conformation of the resulting seven-membered ring and the stereochemistry of substituents are of paramount importance for the biological activity of these compounds. Research in this area has demonstrated that the careful selection of chiral starting materials or reagents can lead to the highly diastereoselective or enantioselective synthesis of complex heterocyclic structures.

The following hypothetical data tables illustrate how the regioselectivity and stereoselectivity might be influenced in reactions involving a substituted aminobenzaldehyde like this compound. These examples are based on established principles of organic chemistry, as specific research data for this exact compound is not available.

Table 1: Hypothetical Regioselectivity in a Friedländer-Type Annulation

The Friedländer annulation is a classic method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group. The regioselectivity of this reaction can be influenced by the substituents on the aromatic ring of the aminobenzaldehyde.

| Entry | Methylene Component | Catalyst | Solvent | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) |

| 1 | Ethyl acetoacetate | L-Proline | Ethanol | 7-chloro-6-fluoro-4-methylquinoline-2-carboxylate | 5-chloro-6-fluoro-4-methylquinoline-2-carboxylate | 85:15 |

| 2 | Cyclohexanone | p-Toluenesulfonic acid | Toluene | 9-chloro-8-fluoro-1,2,3,4-tetrahydroacridine | 7-chloro-8-fluoro-1,2,3,4-tetrahydroacridine | 90:10 |

| 3 | Acetylacetone | Piperidine | Methanol | 2-acetyl-7-chloro-6-fluoro-4-methylquinoline | 2-acetyl-5-chloro-6-fluoro-4-methylquinoline | 80:20 |

This table is a hypothetical representation to illustrate the concept of regioselectivity.

Table 2: Hypothetical Diastereoselectivity in a Reaction with a Chiral Auxiliary

In this hypothetical example, this compound is reacted with a chiral auxiliary to induce diastereoselectivity in a subsequent addition reaction to the imine formed from the aldehyde and the auxiliary.

| Entry | Chiral Auxiliary | Nucleophile | Diastereomer A | Diastereomer B | Diastereomeric Ratio (A:B) |

| 1 | (R)-2-Amino-2-phenylethanol | Grignard Reagent (CH₃MgBr) | (R,R)-product | (R,S)-product | 95:5 |

| 2 | (S)-1-Phenylethylamine | Organolithium Reagent (n-BuLi) | (S,R)-product | (S,S)-product | 92:8 |

| 3 | Evans Auxiliary derivative | Enolate of ethyl acetate | (R,S)-product | (R,R)-product | 98:2 |

This table is a hypothetical representation to illustrate the concept of diastereoselectivity.

Derivatives and Their Applications in Organic Synthesis

Synthesis of Substituted Benzene (B151609) Scaffolds

While 2-Amino-4-chloro-5-fluorobenzaldehyde is itself a substituted benzene scaffold, its primary application lies in its conversion to fused ring systems rather than as a starting material for other simple benzene derivatives. The reactivity of the amino and aldehyde groups typically directs synthetic pathways toward intramolecular or intermolecular cyclization reactions to form heterocyclic structures. However, the inherent functional groups could, in principle, be modified to yield other benzene scaffolds. For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other substituents. Similarly, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, creating new derivatives that remain on the benzene scaffold. These transformations, while chemically feasible, are less commonly documented in the literature compared to its use in heterocyclic synthesis.

Incorporation into Complex Heterocyclic Systems

The most significant application of this compound is as a key intermediate in the construction of various nitrogen-containing heterocyclic systems. The ortho-disposed amino and aldehyde groups are perfectly positioned to participate in condensation and cyclization reactions, leading to the formation of fused bicyclic and polycyclic structures that are prevalent in medicinal chemistry and materials science.

The synthesis of indoles from 2-aminobenzaldehydes is a well-established transformation in organic chemistry. One mild and efficient method involves the reaction of a 2-(alkylamino)benzaldehyde with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst like BF₃·OEt₂. acs.org This reaction proceeds via an initial addition followed by a acs.orgnih.gov-aryl shift and cyclization to cleanly afford 3-ethoxycarbonylindoles. acs.org This method offers excellent regiochemical control and tolerates a wide variety of substituents on the aromatic ring, including electron-withdrawing groups like chlorine and fluorine. acs.org Therefore, N-alkylation of this compound would provide a suitable precursor for the synthesis of 5-chloro-6-fluoro-3-ethoxycarbonylindole derivatives using this methodology.

Azaindoles, which are structural analogs of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are also important scaffolds. Their synthesis often involves starting from appropriately substituted aminopyridines or aminopyrimidines, following strategies analogous to traditional indole (B1671886) syntheses.

The construction of the quinoline (B57606) ring system represents a thoroughly documented application of this compound. A patented method details its use in the synthesis of 7-chloro-6-fluoroquinolin-2-amine derivatives, which are key intermediates for pharmacologically active compounds. justia.com Specifically, the reaction of this compound with an activated acetonitrile (B52724) derivative, such as 2-[(4-methoxybenzyl)oxy]acetonitrile, in the presence of a strong base like potassium tert-butoxide (t-BuOK), leads to the formation of the corresponding 2-aminoquinoline. justia.com

This transformation is a variation of the Friedländer annulation, where a 2-aminobenzaldehyde (B1207257) condenses with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. The reaction proceeds via an initial aldol-type condensation or Knoevenagel condensation, followed by intramolecular cyclization and dehydration to yield the aromatic quinoline core.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | 2-[(4-methoxybenzyl)oxy]acetonitrile | t-BuOK | DMSO | 50 °C, 4 hrs | 7-chloro-6-fluoro-3-[(4-methoxybenzyl)oxy]quinolin-2-amine |

Quinazolines can also be synthesized from 2-aminobenzaldehydes through condensation with a nitrogen source, such as formamide (B127407) or amines, often under oxidative conditions. nih.gov For example, the reaction of a 2-aminobenzaldehyde with a primary amine and an oxidant can lead to the formation of a 2,3-disubstituted quinazoline. The bifunctional nature of this compound makes it a suitable substrate for such cyclization strategies to produce highly substituted 6-chloro-7-fluoroquinazolines.

Benzimidazoles are another class of heterocycles readily accessible from precursors related to this compound. The most common route to benzimidazoles is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with an aldehyde. While the title compound is not a diamine, it can be used to synthesize benzimidazoles through multi-step sequences. For instance, the aldehyde functionality can be condensed with an ortho-phenylenediamine to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield a 2-substituted benzimidazole (B57391). Alternatively, the amino group of this compound could be incorporated into the final benzimidazole structure by first reacting it with a suitable building block before cyclization with another component. The synthesis of fluoro-benzimidazole derivatives is of significant interest for developing new drug candidates. nih.gov

The functionalization of pyrimidine (B1678525) and triazine rings often involves nucleophilic aromatic substitution, especially on halopyrimidines or halotriazines. While this compound is not typically used to construct the core pyrimidine or triazine ring, its functional groups can be employed to build upon existing heterocyclic scaffolds. The amino group can act as a nucleophile to displace a halogen atom on an activated pyrimidine or triazine ring, thereby tethering the 2-formyl-5-chloro-4-fluorophenyl moiety to the heterocycle. The aldehyde group of the resulting conjugate can then be used for further modifications, such as forming Schiff bases or participating in other condensation reactions. This approach allows for the creation of complex hybrid molecules combining the structural features of both the benzaldehyde (B42025) and the N-heterocycle. nih.govnih.gov

Development of Ligands for Coordination Chemistry

The amino and aldehyde groups in this compound make it an excellent candidate for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely used classes of ligands in coordination chemistry. The aldehyde group of this compound can react with various primary amines to form a wide array of imine derivatives.

Furthermore, if the reacting amine contains another donor atom (e.g., a hydroxyl or another amino group) in a suitable position, the resulting Schiff base can act as a bidentate or multidentate ligand, capable of forming stable complexes with a variety of metal ions. For example, condensation with ethanolamine (B43304) would yield a bidentate [N, O] ligand. The presence of the halogen substituents (chloro and fluoro) on the aromatic ring can modulate the electronic properties of the ligand and, consequently, the catalytic activity or stability of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.

Generation of Intermediate Compounds for Diverse Synthetic Pathways

This compound is a versatile trifunctional reagent that serves as a crucial starting material for the synthesis of a wide array of complex chemical structures. Its strategic importance lies in the specific arrangement of an amino group, an aldehyde moiety, and halogen substituents on the benzene ring. This unique combination allows for a variety of chemical transformations, making it a valuable building block in the generation of intermediates for pharmaceuticals and other specialized organic compounds. The reactivity of both the amino and aldehyde groups enables its participation in numerous cyclization and condensation reactions to form heterocyclic systems.

The primary utility of this compound is as a precursor for the synthesis of substituted quinolines, quinazolines, and other fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry. The ortho-relationship between the amino and aldehyde groups facilitates intramolecular cyclization reactions, which are fundamental to forming these bicyclic and polycyclic structures.

One of the most common synthetic transformations involves the condensation of the aldehyde group with active methylene (B1212753) compounds, followed by cyclization involving the amino group. For instance, multicomponent reactions involving an active methylene compound, such as a β-ketonitrile, can lead to the formation of highly substituted quinoline derivatives. mdpi.comnih.gov These reactions often proceed through a Knoevenagel condensation, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core.

Furthermore, the amino group can act as a nucleophile, reacting with various electrophiles. For example, it can be acylated or condensed with carbonyl compounds to form Schiff bases. These intermediates can then undergo further reactions to generate more complex molecules. The presence of the chlorine and fluorine atoms on the aromatic ring also provides sites for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.

Research has demonstrated the use of this benzaldehyde derivative in the synthesis of novel heterocyclic compounds through various reaction pathways. These pathways often involve the strategic manipulation of the functional groups to build molecular complexity in a controlled manner. The generation of these intermediates is a critical step in the discovery and development of new chemical entities with potential biological activity.

The following table summarizes some of the key synthetic transformations of this compound into important intermediate compounds:

| Reaction Type | Reagents/Conditions | Intermediate Compound Class | Ref. |

| Knoevenagel Condensation & Cyclization | Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate), base catalyst | Substituted quinolines | nih.gov |

| Cyclocondensation | β-ketoesters, acid or base catalyst | Dihydroquinoline derivatives | amazonaws.com |

| Reductive Amination | Amines, reducing agent (e.g., NaBH₃CN) | Substituted aminobenzylamines | smolecule.com |

| Schiff Base Formation | Primary amines, acid catalyst | N-substituted imines | nih.gov |

| Pictet-Spengler Reaction | Tryptamine or related compounds, acid catalyst | Tetrahydro-β-carboline derivatives | N/A |

This table is illustrative and represents common reaction pathways. Specific conditions and outcomes may vary based on the substrates and reagents used.

The versatility of this compound as a precursor allows chemists to design and synthesize a diverse library of compounds for various research applications. The ability to readily form key heterocyclic intermediates underscores its importance in the field of organic synthesis.

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, with specific bonds and functional groups absorbing or scattering light at characteristic frequencies. This allows for a detailed identification of the molecular components.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For 2-Amino-4-chloro-5-fluorobenzaldehyde, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent parts: the amino group (-NH₂), the aldehyde group (-CHO), and the substituted benzene (B151609) ring.

The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The aldehyde group is characterized by a strong, sharp absorption band for the C=O stretching vibration, usually found between 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also notable, appearing as a distinct peak between 2700-2900 cm⁻¹.

Vibrations associated with the aromatic ring and its substituents, such as C-Cl and C-F stretching, occur in the fingerprint region (below 1500 cm⁻¹). For instance, analysis of the related molecule 2-amino-4-chlorobenzonitrile (B1265954) shows a C-Cl stretching band at 782 cm⁻¹ and N-H stretching bands at 3452 and 3363 cm⁻¹. analis.com.my These complex interactions make definitive assignments in this region challenging without theoretical calculations.

Table 1: Expected Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1715 |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending (Out-of-plane) | 690 - 900 |

| Haloalkane | C-F Stretch | 1000 - 1400 |

| Haloalkane | C-Cl Stretch | 600 - 800 |

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that are symmetric and involve a change in polarizability, such as C=C ring stretching, are often strong in Raman spectra, whereas polar functional groups like C=O can be weak. In studies of similar molecules, such as 2-chloro-4-fluorobenzophenone, both FT-IR and FT-Raman spectra were recorded to obtain a complete vibrational profile. researchgate.net For this compound, the aromatic ring vibrations and the C-Cl and C-F bonds would be expected to produce distinct Raman signals.

In complex molecules, vibrational modes are often coupled, meaning a single absorption band in an IR or Raman spectrum can result from the combined motion of several different bonds. This makes unambiguous assignment based solely on experimental data difficult. Potential Energy Distribution (PED) analysis is a theoretical method used to overcome this challenge. nih.gov

PED analysis is performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. nih.govnih.gov This allows researchers to confidently assign complex bands in the experimental spectrum. For example, a band at 1450 cm⁻¹ might be assigned as 60% C=C stretch, 20% C-H bend, and 20% other modes, providing a precise description of the vibration. researchgate.net While specific PED studies on this compound are not prominent in the literature, this method is essential for a rigorous vibrational analysis of substituted benzonitriles and benzaldehydes. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the exact connectivity and spatial relationship of atoms can be determined. While specific experimental data for this compound is limited, data from the closely related compound 2-amino-4-chlorobenzaldehyde (B1279505) provides a strong basis for predicting its spectral features. researchgate.net

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals for the aldehyde proton, the amino protons, and the aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.

Amino Protons (-NH₂): These protons would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but often found between δ 6.0-7.0 ppm.

Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and would appear as two distinct signals. The fluorine and chlorine atoms influence their chemical shifts and will cause splitting (coupling). The proton at the C6 position would likely appear as a doublet due to coupling with the fluorine atom at C5, while the proton at the C3 position would appear as a singlet or a narrowly split signal.

In the analogue 2-amino-4-chlorobenzaldehyde, the aldehyde proton appears at δ 9.81 ppm, the amino protons at δ 6.22 ppm, and the three aromatic protons between δ 6.65-7.40 ppm. researchgate.net

Table 2: ¹H NMR Data for the Related Compound 2-Amino-4-chlorobenzaldehyde researchgate.net

| Proton Type | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.81 | Singlet (s) |

| Ar-H | 7.40 | Doublet (d) |

| Ar-H | 6.69 - 6.71 | Doublet of Doublets (dd) |

| Ar-H | 6.65 | Doublet (d) |

| -NH₂ | 6.22 | Broad (br) |

Solvent: CDCl₃

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, seven distinct signals are expected: one for the aldehyde carbon and six for the aromatic carbons.

Aldehyde Carbon (-CHO): This carbon is the most deshielded and will appear furthest downfield, typically above δ 190 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts influenced by their attached substituent. The carbon attached to the amino group (C2) will be shielded, while the carbons attached to the halogens (C4 and C5) will show shifts influenced by their electronegativity. Furthermore, the fluorine atom will cause C-F coupling, splitting the signals of nearby carbons with characteristic coupling constants (J-coupling).

For the related compound 2-amino-4-chlorobenzaldehyde, the aldehyde carbon appears at δ 193.1 ppm, and the aromatic carbons are observed between δ 115.5 and 150.5 ppm. researchgate.net

Table 3: ¹³C NMR Data for the Related Compound 2-Amino-4-chlorobenzaldehyde researchgate.net

| Carbon Type | Chemical Shift (δ ppm) |

|---|---|

| -CHO | 193.1 |

| Ar-C (substituted) | 150.5 |

| Ar-C (substituted) | 141.6 |

| Ar-C-H | 137.0 |

| Ar-C (substituted) | 117.4 |

| Ar-C-H | 117.0 |

| Ar-C-H | 115.5 |

Solvent: CDCl₃

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planar structure of the benzene ring and the geometry of the substituent groups. The analysis would also determine the crystal system and space group in which the compound crystallizes.

The way molecules pack in a crystal is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, and the aldehyde oxygen and the fluorine atom can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, significantly influencing the crystal packing.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on an adjacent molecule.

π-Stacking: The aromatic rings of adjacent molecules could engage in π-stacking interactions, further stabilizing the crystal lattice.

A hypothetical table of crystallographic data is provided below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Lengths | C-C (aromatic), C=O, C-N, C-Cl, C-F |

| Key Bond Angles | Angles around the aromatic ring and substituent groups |

| Intermolecular Interactions | Presence and geometry of N-H···O, N-H···F hydrogen bonds, C-Cl···O halogen bonds, and π-π stacking. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound would first be separated by LC and then ionized and detected by the mass spectrometer.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the chlorine atom, and other characteristic fragments of the substituted benzene ring.

| Ion | Description |

| [M]+• | Molecular ion |

| [M-CHO]+ | Loss of the formyl radical |

| [M-Cl]+ | Loss of a chlorine radical |

| Fragments from ring cleavage | Characteristic ions from the benzene ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the amino, chloro, and fluoro substituents would influence the position and intensity of these absorption maxima.

| Transition | Expected Wavelength Region (nm) | Chromophore |

| π → π | Shorter wavelength | Benzene ring, Carbonyl group (C=O) |

| n → π | Longer wavelength | Carbonyl group (C=O), Amino group (-NH₂) |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. analis.com.my These calculations provide a detailed description of electron distribution, which governs the molecule's geometry, energy, and reactivity. Studies on similar aromatic compounds frequently employ DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a high degree of accuracy. analis.com.my

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-Amino-4-chloro-5-fluorobenzaldehyde, this involves analyzing different conformations, particularly the rotational isomers (rotamers) of the aldehyde (-CHO) and amino (-NH₂) groups.

In substituted benzaldehydes, the aldehyde group can exist in O-cis or O-trans conformations relative to an adjacent substituent. Computational studies on analogous compounds, such as 2-bromo-5-fluorobenzaldehyde, have shown that one conformer is typically more stable than the other; in that case, the O-trans isomer was found to be the lower energy form. nih.gov A similar analysis for this compound would be necessary to identify its ground-state geometry, which is crucial for all subsequent calculations. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would result from specific DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-N | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-C | ~124° |

| C-C-N | ~121° | |

| Dihedral Angle | C-C-C=O | Defines O-cis/O-trans |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. The results are invaluable for interpreting experimental spectra, as they allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For related molecules, a good correlation has been found between observed and theoretically calculated vibrational frequencies. nih.gov

For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the aldehyde group, and vibrations involving the C-Cl and C-F bonds. Comparing the simulated spectra with experimental data helps to confirm the calculated structure.

Table 2: Predicted Principal Vibrational Frequencies (Illustrative) This table shows examples of vibrational modes and their typical frequency ranges. Specific values are determined via DFT.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Symmetric/Asymmetric N-H Stretch | -NH₂ | 3300 - 3500 |

| C=O Stretch | -CHO | 1680 - 1720 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 |

| C-Cl Stretch | Chloroaromatic | 700 - 850 |

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap indicates high stability and low reactivity. researchgate.net